Sulmazole

描述

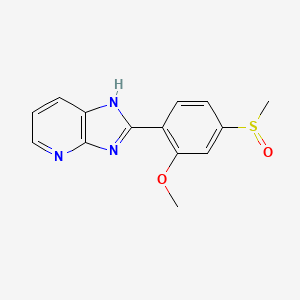

structure given in first source

属性

IUPAC Name |

2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c1-19-12-8-9(20(2)18)5-6-10(12)13-16-11-4-3-7-15-14(11)17-13/h3-8H,1-2H3,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFCOYRWYYXZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040617 | |

| Record name | Sulmazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73384-60-8 | |

| Record name | 2-[2-Methoxy-4-(methylsulfinyl)phenyl]-3H-imidazo[4,5-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73384-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulmazole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073384608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sulmazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulmazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulmazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK56EH9K44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sulmazole as a Phosphodiesterase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulmazole (AR-L 115 BS) is a cardiotonic agent with vasodilatory properties that has been investigated for the treatment of heart failure. Its mechanism of action is complex, primarily attributed to its activity as a phosphodiesterase (PDE) inhibitor, which accounts for approximately 50% of its effect on cyclic AMP (cAMP) accumulation. This guide provides an in-depth technical overview of this compound's role as a phosphodiesterase inhibitor, including its broader mechanism of action, available quantitative data, detailed experimental protocols, and key signaling pathways.

Introduction

This compound is an imidazopyridine derivative that enhances myocardial contractility and promotes vasodilation. These effects are largely mediated by an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). While initially characterized as a phosphodiesterase inhibitor, further research has revealed a dual mechanism of action that also involves the modulation of adenylate cyclase activity through antagonism of the A1 adenosine receptor and functional inhibition of the inhibitory G-protein (Gi). This multifaceted pharmacological profile makes this compound a subject of significant interest in cardiovascular drug development.

Mechanism of Action

This compound's primary mechanism for increasing intracellular cAMP levels involves the inhibition of phosphodiesterases, the enzymes responsible for the degradation of cAMP. However, its complete pharmacological effect is a result of a synergistic action on both cAMP synthesis and degradation.

Phosphodiesterase Inhibition

This compound's positive inotropic and vasodilatory effects are significantly linked to the inhibition of cAMP-specific phosphodiesterases, particularly PDE3 and potentially PDE4. Inhibition of these enzymes in cardiac myocytes and vascular smooth muscle cells leads to an accumulation of cAMP. In the heart, elevated cAMP activates protein kinase A (PKA), which phosphorylates various substrates, including L-type calcium channels and phospholamban, resulting in increased calcium influx and sarcoplasmic reticulum calcium uptake, thereby enhancing contractility. In vascular smooth muscle, increased cAMP levels lead to PKA-mediated phosphorylation of myosin light chain kinase, causing vasodilation. Studies on the structurally similar compound isomazole (B1672255) suggest that at concentrations producing maximal inotropic effects, PDE3 and PDE4 are completely inhibited.

A1 Adenosine Receptor Antagonism and Gi Protein Inhibition

Beyond PDE inhibition, this compound acts as a competitive antagonist at A1 adenosine receptors. These receptors are coupled to the inhibitory G-protein (Gi), which, when activated, inhibits adenylate cyclase, the enzyme responsible for synthesizing cAMP. By blocking the A1 adenosine receptor, this compound prevents the inhibitory action of adenosine on adenylate cyclase. Furthermore, this compound has been shown to functionally block the Gi protein itself, thereby further disinhibiting adenylate cyclase and leading to increased cAMP production. This dual action of promoting cAMP synthesis while preventing its breakdown contributes significantly to this compound's overall cardiotonic and vasodilatory effects.

Quantitative Data

Table 1: Pharmacological Activity of this compound

| Parameter | Value | Species/System | Reference |

| A1 Adenosine Receptor Antagonism (EC50) | 11 µM | Rat Adipocyte Membranes |

Table 2: Hemodynamic Effects of this compound in Patients with Heart Failure

| Parameter | Change | Patient Population | Reference |

| Cardiac Index | Increased by 40-45% | Chronic and Acute Heart Failure | |

| Pulmonary Capillary Pressure | Decreased by 30-32% | Chronic and Acute Heart Failure | |

| Total Systemic Resistance | Decreased by 32-34% | Chronic and Acute Heart Failure | |

| Right Atrial Pressure | Decreased by up to 51% | Chronic Heart Failure |

Signaling Pathways

The signaling pathways affected by this compound are centered around the modulation of intracellular cAMP levels.

Unveiling the Intricacies of Sulmazole's Interaction with Gi Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulmazole (AR-L 115 BS) is a cardiotonic agent that has garnered significant interest due to its multifaceted mechanism of action. While initially recognized as a phosphodiesterase (PDE) inhibitor, extensive research has revealed a more complex pharmacological profile that includes antagonism of A1 adenosine (B11128) receptors and, critically, a functional blockade of the inhibitory G-protein (Gi). This technical guide provides an in-depth exploration of this compound's effect on Gi protein function, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction: Beyond Phosphodiesterase Inhibition

This compound's positive inotropic effects on the heart are not solely attributable to its inhibition of cyclic nucleotide phosphodiesterases. Studies have demonstrated that only about 50% of the increase in cyclic AMP (cAMP) accumulation caused by this compound can be ascribed to PDE inhibition[1]. The remaining elevation in cAMP is a result of a direct stimulatory effect on adenylate cyclase activity, which is mediated through two distinct pathways: antagonism of A1 adenosine receptors and a functional blockade of the Gi protein[1].

The Gi protein is a heterotrimeric G protein that, upon activation by G-protein coupled receptors (GPCRs), inhibits adenylyl cyclase, thereby reducing the intracellular concentration of cAMP. By functionally blocking Gi, this compound effectively removes this inhibitory brake on adenylyl cyclase, leading to increased cAMP production and subsequent downstream signaling events that contribute to its cardiotonic properties.

This compound's Functional Blockade of Gi Protein

The primary evidence for this compound's interaction with Gi protein function comes from studies utilizing rat adipocyte membranes, a well-established model for studying Gi-coupled receptor signaling[1]. In this system, this compound was shown to attenuate the ability of GTP to inhibit adenylyl cyclase activity[1]. This effect is a hallmark of interference with the Gi signaling pathway.

Crucially, the stimulatory effect of this compound on adenylyl cyclase was abolished following treatment of the membranes with pertussis toxin (PTX)[1]. PTX specifically catalyzes the ADP-ribosylation of the alpha subunit of Gi proteins, preventing them from interacting with their cognate receptors and thus uncoupling them from the signaling cascade[2][3][4][5]. The obliteration of this compound's effect by PTX strongly indicates that a functional Gi protein is necessary for its mechanism of action.

Further compelling evidence was provided by reconstitution experiments. When purified Gi or a mixture of Gi/Go proteins were reconstituted into PTX-treated adipocyte membranes, the stimulatory effect of this compound on adenylyl cyclase activity was restored[1]. This definitively demonstrates that this compound's action is mediated through a functional interaction with the Gi protein.

Quantitative Data

The following tables summarize the available quantitative data regarding this compound's interactions with components of the Gi signaling pathway.

| Compound | Target | Action | EC50 (µM) | Reference |

| This compound | A1 Adenosine Receptor | Competitive Antagonist | 11 - 909 (range for several agents) | [1] |

Note: Specific EC50 for this compound's functional blockade of Gi is not explicitly provided in the primary literature; its effect is described as attenuation of GTP-induced inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions, the following diagrams have been generated using the DOT language.

Caption: this compound's dual mechanism on the Gi signaling pathway.

Caption: Workflow for investigating this compound's effect on Gi function.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effect on Gi protein function. These protocols are based on established techniques in the field.

Preparation of Rat Adipocyte Membranes

This protocol describes the isolation of plasma membranes from rat adipocytes, a model system rich in Gi-coupled A1 adenosine receptors.

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

Collagenase (Type I)

-

Krebs-Ringer bicarbonate buffer with 4% bovine serum albumin (BSA)

-

Sucrose (B13894) buffer (0.25 M sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

-

Homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

-

Centrifuge and refrigerated microcentrifuge

-

Dounce homogenizer

Procedure:

-

Euthanize rats and excise epididymal fat pads.

-

Mince the fat pads and incubate in Krebs-Ringer bicarbonate buffer containing collagenase (1 mg/mL) at 37°C for 60 minutes with gentle shaking.

-

Filter the cell suspension through nylon mesh to remove undigested tissue.

-

Wash the isolated adipocytes three times with fresh Krebs-Ringer bicarbonate buffer by allowing them to float and aspirating the infranatant.

-

Resuspend the packed adipocytes in sucrose buffer and homogenize with a Dounce homogenizer (10-15 strokes).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

-

Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C to pellet the plasma membranes.

-

Resuspend the membrane pellet in homogenization buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

Store membrane preparations at -80°C until use.

Pertussis Toxin (PTX) Treatment of Adipocyte Membranes

This protocol details the inactivation of Gi proteins in adipocyte membranes using PTX.

Materials:

-

Prepared rat adipocyte membranes

-

Pertussis Toxin (activated)

-

NAD+ (Nicotinamide adenine (B156593) dinucleotide)

-

Dithiothreitol (DTT)

-

Incubation buffer (50 mM Tris-HCl, pH 7.6, 1 mM EDTA, 10 mM thymidine)

Procedure:

-

Pre-activate PTX by incubating it with 20 mM DTT at 30°C for 20 minutes.

-

In a final volume of 100 µL, combine adipocyte membranes (100 µg of protein), 1 mM ATP, 0.1 mM GTP, 10 mM NAD+, and the pre-activated PTX (10 µg/mL).

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Terminate the reaction by adding ice-cold incubation buffer and centrifuging at 30,000 x g for 15 minutes at 4°C.

-

Wash the membranes twice more with ice-cold incubation buffer to remove residual PTX and NAD+.

-

Resuspend the PTX-treated membranes in the adenylyl cyclase assay buffer.

Adenylyl Cyclase Activity Assay

This protocol measures the production of cAMP in response to various stimuli.

Materials:

-

Control, PTX-treated, or reconstituted adipocyte membranes

-

Assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 0.1% BSA)

-

ATP (Adenosine triphosphate)

-

GTP (Guanosine triphosphate)

-

This compound

-

[α-³²P]ATP (radiolabeled)

-

cAMP standards

-

Dowex and alumina (B75360) chromatography columns

-

Scintillation counter

Procedure:

-

Set up reaction tubes on ice, each with a final volume of 50 µL.

-

To each tube, add the assay buffer, a GTP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase), GTP (at desired concentrations), and the experimental agent (e.g., this compound or vehicle).

-

Add the membrane preparation (20-50 µg of protein) to each tube.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding [α-³²P]ATP (1-2 µCi) and unlabeled ATP (to a final concentration of 0.1 mM).

-

Incubate at 30°C for 10-20 minutes.

-

Terminate the reaction by adding a stopping solution (e.g., 100 µL of 1% SDS, 4 mM ATP, 0.1 mM cAMP).

-

Separate [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

Quantify the amount of [³²P]cAMP produced by liquid scintillation counting.

-

Express adenylyl cyclase activity as pmol of cAMP formed per minute per mg of protein.

Reconstitution of Gi/Go Proteins in PTX-Treated Membranes

This protocol describes the reintroduction of functional Gi/Go proteins into membranes where the endogenous Gi has been inactivated.

Materials:

-

PTX-treated adipocyte membranes

-

Purified Gi/Go proteins (from bovine brain or recombinant sources)

-

Dialysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1 mM DTT)

-

Detergent (e.g., Cholate or Lubrol)

Procedure:

-

Solubilize the PTX-treated membranes with a suitable detergent at a concentration that maintains protein integrity.

-

Add the purified Gi/Go proteins to the solubilized membranes at a defined protein ratio.

-

Incubate the mixture on ice for 30-60 minutes to allow for protein association.

-

Remove the detergent by dialysis against a large volume of dialysis buffer overnight at 4°C, with several buffer changes. This facilitates the formation of reconstituted vesicles.

-

Collect the reconstituted membranes by centrifugation at 100,000 x g for 60 minutes.

-

Resuspend the pellet in the appropriate buffer for use in the adenylyl cyclase activity assay.

Conclusion

References

- 1. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Signalling functions and biochemical properties of pertussis toxin-resistant G-proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The inhibitory G protein G(i) identified as pertussis toxin-catalyzed ADP-ribosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cardiotonic Agent Sulmazole: A Deep Dive into its Pharmacodynamics in Heart Failure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulmazole (AR-L 115 BS) is a novel cardiotonic agent that has demonstrated significant positive inotropic and vasodilatory effects, positioning it as a potential therapeutic option for heart failure. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a focus on its mechanisms of action, and its effects on cardiac function in various heart failure models. This document is intended to be a resource for researchers, scientists, and professionals involved in the development of cardiovascular drugs.

Core Pharmacodynamic Properties

This compound's therapeutic potential in heart failure stems from its dual action as a positive inotrope, enhancing cardiac contractility, and a vasodilator, reducing the workload on the heart. Clinical studies in patients with severe heart failure have consistently shown that this compound administration leads to significant improvements in hemodynamic parameters.

Hemodynamic Effects in Human Heart Failure

Intravenous and oral administration of this compound in patients with refractory heart failure results in a marked increase in cardiac performance. Key hemodynamic improvements are summarized in the tables below.

Table 1: Hemodynamic Effects of Intravenous this compound Infusion in Patients with Severe Heart Failure [1]

| Parameter | Baseline (Mean ± SD) | Post-Sulmazole (Mean ± SD) | Percentage Change |

| Heart Rate (beats/min) | 97 ± 15 | 103 ± 14 | +6% |

| Right Atrial Pressure (mmHg) | 9.5 ± 4.2 | 1.5 ± 2.1 | -84% |

| Pulmonary Artery Diastolic Pressure (mmHg) | 25.0 ± 8.1 | 9.0 ± 4.5 | -64% |

| Pulmonary Capillary Wedge Pressure (mmHg) | 22.0 ± 7.9 | 9.0 ± 5.3 | -59% |

| Aortic Diastolic Pressure (mmHg) | 62.5 ± 11.8 | 52.5 ± 10.3 | -16% |

| Cardiac Output (L/min) | 2.83 ± 0.8 | 4.38 ± 1.2 | +55% |

Table 2: Hemodynamic Effects of Oral this compound in Patients with Refractory Heart Failure [2]

| Parameter | Baseline (Mean ± SEM) | Post-Sulmazole (Mean ± SEM) | Percentage Change |

| Cardiac Index (L/min/m²) | 1.8 ± 0.1 | 2.4 ± 0.1 | +33% |

| Pulmonary Wedge Pressure (mmHg) | 26 ± 2 | 16 ± 3 | -38% |

| Total Systemic Resistance (dyn·s·cm⁻⁵) | - | - | -28% (peak change) |

| Total Pulmonary Resistance (dyn·s·cm⁻⁵) | - | - | -46% (peak change) |

Table 3: Dose-Dependent Hemodynamic Effects of this compound Bolus Injection [3]

| Bolus Dose (mg/kg) | Cardiac Index (L/min/m²) (Mean Change) | Pulmonary Wedge Pressure (mmHg) (Mean Change) | Right Atrial Pressure (mmHg) (Mean Change) |

| 0.25 | Gradual Increase | Gradual Decrease | Gradual Decrease |

| 0.50 | Gradual Increase | Gradual Decrease | Gradual Decrease |

| 0.75 | +0.6 | -5 | -3 |

Mechanism of Action: A Multi-Targeted Approach

The positive inotropic and vasodilatory effects of this compound are attributed to its interaction with multiple key signaling pathways within cardiomyocytes and vascular smooth muscle cells.

Signaling Pathways of this compound

Caption: this compound's multi-target mechanism of action in cardiomyocytes.

-

Phosphodiesterase (PDE) Inhibition: this compound is an inhibitor of phosphodiesterase, particularly the PDE3 isoform. By inhibiting PDE3, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates L-type calcium channels and phospholamban on the sarcoplasmic reticulum, leading to increased calcium influx and enhanced calcium release from intracellular stores, respectively. This surge in cytosolic calcium concentration is a primary driver of the positive inotropic effect.

-

A1 Adenosine Receptor Antagonism: this compound acts as a competitive antagonist at the A1 adenosine receptor.[4] In the heart, activation of the A1 receptor by endogenous adenosine is coupled to the inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in cAMP production. By blocking this receptor, this compound prevents the inhibitory effect of adenosine on cAMP formation, thereby contributing to the overall increase in intracellular cAMP levels.[4]

-

Functional Blockade of the Inhibitory G-protein (Gi): Studies have shown that this compound can functionally block the inhibitory G-protein (Gi).[4] This action further relieves the inhibition of adenylyl cyclase, leading to enhanced cAMP production and downstream signaling.[4]

-

Calcium Sensitization of Myofilaments: A key and distinguishing feature of this compound is its ability to increase the sensitivity of the cardiac myofilaments to calcium. This means that for a given concentration of intracellular calcium, a greater force of contraction is generated. This effect is thought to be mediated by a direct interaction with the troponin complex, although the precise molecular mechanism is still under investigation. This calcium-sensitizing action contributes significantly to the positive inotropic effect without a proportional increase in myocardial oxygen consumption, which is a potential advantage over agents that solely increase intracellular calcium.

Experimental Protocols

The pharmacodynamic properties of this compound have been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Double Microelectrode Voltage Clamp Technique

This technique is employed to measure the slow inward calcium current (ICa) in isolated cardiac Purkinje fibers or myocytes, providing insights into the drug's effects on ion channel function.[5]

Experimental Workflow:

Caption: Workflow for the double microelectrode voltage clamp experiment.

Detailed Methodology:

-

Preparation of Cardiac Tissue:

-

Sheep or canine hearts are excised and placed in cold, oxygenated Tyrode's solution.

-

Purkinje fibers are carefully dissected from the ventricles.

-

The isolated fibers are mounted in a temperature-controlled experimental chamber.

-

-

Electrophysiological Recording:

-

The preparation is superfused with normal Tyrode's solution.

-

Two glass microelectrodes filled with 3 M KCl are used to impale a single cell. One electrode measures the membrane potential, and the other injects current.

-

A voltage clamp amplifier is used to control the membrane potential. The holding potential is typically set to around -40 mV to inactivate fast sodium channels.

-

Depolarizing voltage steps are applied to elicit the slow inward calcium current (ICa).

-

Control currents are recorded.

-

-

Drug Application and Data Acquisition:

-

The superfusion solution is switched to one containing a known concentration of this compound.

-

After a period of equilibration, the voltage clamp protocol is repeated.

-

The ICa in the presence of this compound is recorded.

-

Data are analyzed to determine the effects of this compound on the amplitude and kinetics of the calcium current.

-

Skinned Myocardial Fiber Preparation and Calcium Sensitivity Assay

This in vitro technique allows for the direct assessment of a drug's effect on the calcium sensitivity of the contractile apparatus, independent of changes in intracellular calcium concentration.

Experimental Workflow:

Caption: Workflow for skinned myocardial fiber preparation and calcium sensitivity assay.

Detailed Methodology:

-

Preparation of Skinned Fibers:

-

Small bundles of cardiac muscle (e.g., papillary muscles) are dissected from animal hearts (e.g., rat, guinea pig).

-

The sarcolemma is chemically removed ("skinned") by incubation in a solution containing a non-ionic detergent like Triton X-100. This renders the myofilaments directly accessible to the bathing solution.

-

A single skinned fiber is isolated and mounted between a force transducer and a length controller.

-

-

Calcium Sensitivity Measurement:

-

The fiber is initially bathed in a "relaxing solution" with a very low calcium concentration (high pCa, where pCa = -log[Ca²⁺]).

-

The fiber is then sequentially exposed to a series of "activating solutions" with progressively increasing calcium concentrations (decreasing pCa).

-

The isometric force generated by the fiber at each calcium concentration is recorded.

-

A force-pCa relationship is plotted, and the pCa value at which 50% of the maximum force is generated (pCa₅₀) is determined. This pCa₅₀ value is a measure of the myofilament calcium sensitivity.

-

-

Effect of this compound:

-

The skinned fiber is incubated with a solution containing this compound.

-

The force-pCa relationship is re-determined in the presence of the drug.

-

A leftward shift in the force-pCa curve and an increase in the pCa₅₀ value indicate an increase in calcium sensitivity.

-

Pharmacodynamics in Animal Models of Heart Failure

Studies in various animal models of heart failure have corroborated the beneficial hemodynamic effects of this compound observed in humans and have provided further insights into its mechanism of action.

Canine Models

In dogs with experimentally induced heart failure, this compound has been shown to increase cardiac output and left ventricular dP/dt (an index of contractility), while decreasing systemic vascular resistance.[6] In isolated canine ventricular trabeculae, this compound produced a concentration-dependent positive inotropic effect, which was associated with an increase in intracellular cAMP levels.[6] Furthermore, studies in excised, cross-circulated canine hearts demonstrated that this compound increased the left ventricular contractility index (Emax) by approximately 74%.[7]

Rodent Models

While specific data on this compound in rat heart failure models is limited in the provided search results, studies on related compounds and the mechanisms of action (e.g., A1 adenosine receptor antagonism in rat adipocytes) suggest that similar beneficial effects would be observed.[4]

Conclusion

This compound is a promising cardiotonic agent with a unique multi-faceted mechanism of action that addresses several key pathophysiological aspects of heart failure. Its ability to act as a phosphodiesterase inhibitor, an A1 adenosine receptor antagonist, and a calcium sensitizer (B1316253) results in significant improvements in cardiac contractility and a reduction in both preload and afterload. The quantitative data from human and animal studies consistently demonstrate its potent hemodynamic benefits. The detailed experimental protocols provided in this guide offer a framework for further investigation into the pharmacodynamics of this compound and other novel cardiotonic agents. Further research is warranted to fully elucidate the long-term efficacy and safety of this compound in the management of chronic heart failure.

References

- 1. Cardiovascular effects of sulmazol administered intravenously to patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical and hemodynamic observations on orally administered sulmazol (ARL115BS) in refractory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effective plasma concentrations of sulmazol (AR-L 115 BS) on haemodynamics in chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the new cardiotonic agent this compound on the slow inward current of sheep cardiac Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential effects of this compound (AR-L 115 BS) on contractile force and cyclic AMP levels in canine ventricular muscle: comparison with MDL 17,043 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of milrinone and this compound on left ventricular mechanoenergetics in canine hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Sulmazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulmazole (AR-L 115 BS) is a novel cardiotonic agent with a unique pharmacological profile, exhibiting both positive inotropic and vasodilatory effects. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It includes a detailed, step-by-step synthesis protocol, comprehensive quantitative pharmacological data, and detailed experimental protocols for key biological assays. Furthermore, this guide presents visual representations of this compound's signaling pathway and a summary of its synthetic workflow to facilitate a deeper understanding of its chemical and biological characteristics.

Introduction

This compound, chemically known as 2-(2-Methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine, emerged as a promising therapeutic agent for the management of heart failure. Its development was driven by the need for orally active, non-glycosidic inotropic agents with a favorable side-effect profile compared to existing therapies. This compound's unique mechanism of action, which combines phosphodiesterase inhibition with adenosine (B11128) receptor antagonism and modulation of the inhibitory G-protein (Gi), sets it apart from other cardiotonic drugs. This guide aims to provide a comprehensive technical resource for researchers and professionals involved in drug discovery and development, detailing the key aspects of this compound from its synthesis to its biological activity.

Discovery and Development

The discovery of this compound was the result of a targeted research program aimed at identifying new chemical entities with positive inotropic properties. The imidazo[4,5-b]pyridine scaffold was identified as a promising starting point, and subsequent structural modifications led to the synthesis of this compound (AR-L 115 BS). Preclinical and clinical studies demonstrated its efficacy in improving cardiac performance in patients with heart failure.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the cyclization of 2,3-pyridinediamine with 2-methoxy-4-methylmercaptobenzoic acid, followed by an oxidation step. The following protocol is based on the procedures outlined in patents DE 2305339 and US 3,985,891.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-(2-Methoxy-4-methylthiophenyl)-1H-imidazo[4,5-b]pyridine

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, place 2-methoxy-4-methylmercaptobenzoic acid (1 equivalent) and phosphorus oxychloride (POCl3, 3-5 equivalents).

-

Addition of Reactant: Slowly add a solution of 2,3-pyridinediamine (1 equivalent) in a suitable inert solvent (e.g., toluene (B28343) or xylene) to the stirred mixture at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide (B78521) or potassium carbonate solution) to a pH of 7-8. The product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash it with water, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) to yield 2-(2-Methoxy-4-methylthiophenyl)-1H-imidazo[4,5-b]pyridine.

Step 2: Synthesis of this compound (Oxidation)

-

Dissolution: Dissolve the product from Step 1 (1 equivalent) in a suitable solvent, such as glacial acetic acid or a mixture of acetic acid and water.

-

Oxidation: Cool the solution in an ice bath and slowly add hydrogen peroxide (H2O2, 30% solution, 1.1-1.5 equivalents) dropwise while maintaining the temperature below 20 °C.

-

Reaction Conditions: After the addition, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Precipitation and Isolation: Upon completion of the reaction, pour the mixture into cold water. The product, this compound, will precipitate.

-

Purification: Collect the precipitate by filtration, wash it thoroughly with water to remove any remaining acid, and then dry it under vacuum. The final product can be further purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.

Synthesis Workflow

Sulmazole: A Technical Whitepaper on its Inotropic and Vasodilator Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulmazole (AR-L 115 BS) is a novel cardiotonic agent that has demonstrated significant positive inotropic and vasodilator effects. Its unique pharmacological profile, characterized by a multi-faceted mechanism of action, distinguishes it from traditional cardiac glycosides and catecholamines. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, outlining relevant experimental protocols, and visualizing its signaling pathways and experimental workflows.

Core Mechanism of Action

This compound's cardiotonic and vasodilator properties stem from its ability to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels in cardiac and vascular smooth muscle cells through a synergistic, multi-target mechanism. Unlike agents that rely on a single pathway, this compound's efficacy is amplified by its concurrent action on three distinct molecular targets.[1]

-

Phosphodiesterase (PDE) Inhibition: this compound acts as a phosphodiesterase inhibitor, preventing the degradation of cAMP to the inactive 5'-AMP. This action directly contributes to the accumulation of intracellular cAMP.[1]

-

A1 Adenosine Receptor Antagonism: this compound is a competitive antagonist of the A1 adenosine receptor.[1][2] This receptor, when activated by endogenous adenosine, couples to the inhibitory G-protein (Gi), which in turn inhibits adenylate cyclase activity. By blocking this receptor, this compound effectively removes this inhibitory brake on cAMP production.[1]

-

Functional Blockade of the Inhibitory G-Protein (Gi): Beyond its receptor antagonism, this compound functionally blocks the Gi protein itself. This action further disinhibits adenylate cyclase, leading to a more robust stimulation of cAMP synthesis. Studies in rat adipocyte membranes have shown that this functional blockade is a key component of its mechanism, independent of its effects on adenosine receptors.[1]

The culmination of these three actions is a significant increase in intracellular cAMP, which then activates Protein Kinase A (PKA). In cardiac myocytes, PKA phosphorylates key proteins involved in calcium handling and myofilament sensitivity, leading to a positive inotropic effect. In vascular smooth muscle cells, elevated cAMP levels lead to relaxation and vasodilation.

Quantitative Data: Hemodynamic Effects

Clinical studies have quantified the inotropic and vasodilator effects of this compound in patients with heart failure. The data consistently show improvements in cardiac performance and reductions in cardiac workload.

Table 1: Intravenous this compound Infusion in Heart Failure

| Parameter | Baseline Value (Mean) | Value After this compound (Mean) | Percentage Change | Reference |

| Chronic Heart Failure (n=10) | ||||

| Cardiac Index (L/min/m²) | 2.0 | 2.5 | +25% | [1] |

| Pulmonary Wedge Pressure (mmHg) | 28 | 19 | -32% | [1] |

| Right Atrial Pressure (mmHg) | 7 | 4 | -43% | [1] |

| Acute MI with Heart Failure (n=7) | ||||

| Cardiac Index (L/min/m²) | - | - | +40% | [3] |

| Pulmonary Wedge Pressure (mmHg) | - | - | -30% | [3] |

| Total Systemic Resistance | - | - | -34% | [3] |

Table 2: Intravenous Bolus this compound in Severe Heart Failure (n=7)

Data collected after a 0.75 mg/kg bolus injection.

| Parameter | Baseline Value (Mean) | Value After this compound (Mean) | Percentage Change | Reference |

| Cardiac Index (L/min/m²) | 1.9 | 2.5 | +31.6% | [4] |

| Pulmonary Wedge Pressure (mmHg) | 30 | 25 | -16.7% | [4] |

| Right Atrial Pressure (mmHg) | 13 | 10 | -23.1% | [4] |

Note: Significant improvements in these parameters were observed at plasma concentrations above 1 µg/mL.[4]

Experimental Protocols

The pharmacological properties of this compound have been elucidated through various in vitro and in vivo experimental models. The following sections detail the methodologies for key experiments.

Adenylate Cyclase Activity in Rat Adipocyte Membranes

This assay is crucial for demonstrating this compound's mechanism of action related to cAMP production, independent of PDE inhibition. The protocol is based on the methods described by Parsons et al. (1988).

Objective: To measure the effect of this compound on adenylate cyclase activity by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP in a rat adipocyte membrane preparation.

Methodology:

-

Membrane Preparation:

-

Epididymal fat pads are excised from male Sprague-Dawley rats.

-

Adipocytes are isolated by collagenase digestion.

-

The isolated fat cells are homogenized in a cold buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, pH 7.5) and centrifuged to pellet the membranes.

-

The resulting membrane pellet is washed and resuspended in an appropriate buffer to a final protein concentration of 1-2 mg/mL.

-

-

Adenylate Cyclase Assay:

-

The reaction is initiated by adding the membrane preparation to a cocktail containing:

-

[α-³²P]ATP as a substrate.

-

An ATP-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

-

A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation during the assay.

-

Magnesium chloride (MgCl₂), a necessary cofactor for adenylate cyclase.

-

The test compound (this compound) at various concentrations.

-

Other modulators like GTP or adenosine agonists/antagonists as required by the experimental design.

-

-

The reaction mixture is incubated at 37°C for a defined period (e.g., 10-15 minutes).

-

The reaction is terminated by adding a stop solution (e.g., containing SDS and unlabeled ATP) and boiling.

-

-

Quantification of [³²P]cAMP:

-

The newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP using sequential column chromatography over Dowex and alumina.

-

The radioactivity of the eluted [³²P]cAMP fraction is quantified using liquid scintillation counting.

-

Enzyme activity is expressed as picomoles of cAMP formed per milligram of protein per minute.

-

Isolated Perfused Heart (Langendorff) Preparation

This ex vivo model allows for the assessment of a drug's direct effects on cardiac contractility and heart rate, independent of systemic neural and hormonal influences.

Objective: To measure the direct inotropic effects of this compound on an isolated mammalian heart.

Methodology:

-

Heart Excision and Cannulation:

-

A laboratory animal (e.g., rat or guinea pig) is anesthetized, and heparin is administered to prevent coagulation.

-

The heart is rapidly excised via thoracotomy and immediately placed in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

-

The aorta is identified and cannulated onto the Langendorff apparatus.

-

-

Retrograde Perfusion:

-

The heart is perfused retrogradely (up the aorta) with oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit buffer maintained at 37°C and a constant pressure (e.g., 70-80 mmHg).

-

The retrograde flow forces the aortic valve closed, directing the perfusate into the coronary arteries to supply the myocardium.

-

-

Data Acquisition:

-

A fluid-filled latex balloon is inserted into the left ventricle via the mitral valve and connected to a pressure transducer to measure isovolumetric contractions.

-

Parameters recorded include:

-

Left Ventricular Developed Pressure (LVDP)

-

Maximal rate of pressure rise (+dP/dt_max) and fall (-dP/dt_max)

-

Heart Rate (HR)

-

Coronary Flow

-

-

-

Drug Administration:

-

After a stabilization period, this compound is introduced into the perfusate at increasing concentrations to establish a dose-response relationship.

-

Hemodynamic parameters are recorded continuously throughout the experiment.

-

Conclusion

This compound is a potent inotropic and vasodilator agent with a well-defined, multi-target mechanism of action centered on the augmentation of the cAMP signaling pathway. Its ability to simultaneously inhibit PDE, antagonize A1 adenosine receptors, and functionally block the Gi protein results in significant and beneficial hemodynamic effects. Quantitative data from clinical trials in patients with heart failure confirm its efficacy in improving cardiac index while reducing preload and afterload. The experimental protocols detailed herein provide a foundation for further research into this compound and other agents with similar pharmacological profiles. This comprehensive understanding of its properties is essential for drug development professionals exploring new therapeutic strategies for cardiovascular diseases.

References

- 1. The new cardiotonic agent this compound is an A1 adenosine receptor antagonist and functionally blocks the inhibitory regulator, Gi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 73384-60-8 | >98% [smolecule.com]

- 3. [this compound: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Small molecule allosteric modulation of the adenosine A1 receptor [frontiersin.org]

Sulmazole's Multifaceted Impact on Intracellular Calcium Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulmazole (AR-L 115BS) is a cardiotonic agent that enhances myocardial contractility through a complex interplay of mechanisms ultimately converging on the modulation of intracellular calcium ([Ca2+]i). This technical guide provides an in-depth exploration of this compound's core effects on intracellular calcium levels, detailing the underlying signaling pathways, presenting quantitative data from key studies, and outlining the experimental protocols used to elucidate these actions. The multifaceted nature of this compound, involving direct effects on calcium channels, sensitization of the contractile machinery, and modulation of cyclic nucleotide signaling, presents a compelling case study in modern cardiovascular drug development.

Core Mechanisms of Action

This compound's influence on intracellular calcium is not governed by a single pathway but rather a combination of at least three distinct, yet potentially synergistic, mechanisms. These include direct activation of sarcoplasmic reticulum calcium-release channels, sensitization of myofibrils to calcium, and inhibition of phosphodiesterase.

Direct Activation of the Sarcoplasmic Reticulum Calcium-Release Channel

A primary mechanism of this compound is its direct interaction with the ryanodine (B192298) receptor/calcium-release channel of the sarcoplasmic reticulum (SR) in cardiac muscle. This interaction leads to an increased probability of channel opening and subsequent release of stored calcium into the cytosol, contributing to the positive inotropic effect of the drug.[1]

Studies on sheep cardiac muscle junctional SR vesicles incorporated into planar phospholipid bilayers have demonstrated that this compound increases the open probability (Po) of the calcium-release channel in the presence of activating cytosolic calcium.[1] At lower concentrations (e.g., 0.1 mM), this compound appears to sensitize the channel to activating calcium.[1] At higher concentrations (1 mM and above), this compound and calcium act synergistically to alter the channel's gating kinetics.[1] Notably, this compound can also induce channel opening even at sub-activating calcium concentrations (60 pM), although the kinetics of these openings differ from those activated by calcium alone.[1] This effect is reversible and does not alter the single-channel conductance.[1]

Quantitative Data on SR Calcium-Release Channel Activation

| Concentration of this compound | Effect on Channel Open Probability (Po) | Calcium Concentration | Experimental System |

| 0.1 mM | Sensitizes channel to activating calcium | Activating | Sheep cardiac muscle junctional SR vesicles in planar phospholipid bilayer |

| 1 mM and above | Synergistic action with calcium to produce a unique gating scheme | Activating | Sheep cardiac muscle junctional SR vesicles in planar phospholipid bilayer |

| 3 mM | Saturating Po of 1.0 | Activating | Sheep cardiac muscle junctional SR vesicles in planar phospholipid bilayer |

| Millimolar concentrations | Stimulates channel opening | Sub-activating (60 pM) | Sheep cardiac muscle junctional SR vesicles in planar phospholipid bilayer |

Experimental Protocol: Planar Lipid Bilayer and SR Vesicle Fusion

This technique allows for the direct observation of single-channel currents from the sarcoplasmic reticulum.

-

Vesicle Preparation: Junctional sarcoplasmic reticulum vesicles are isolated from cardiac muscle tissue (e.g., sheep ventricle) through differential centrifugation and sucrose (B13894) density gradient fractionation.

-

Bilayer Formation: A planar phospholipid bilayer is formed across a small aperture in a partition separating two aqueous chambers, typically made of polysulfone or Teflon. The bilayer is formed from a solution of phospholipids (B1166683) (e.g., a mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) in a solvent like n-decane.

-

Vesicle Fusion: The isolated SR vesicles are added to one chamber (the cis chamber), which represents the cytosolic side of the channel. Fusion of a vesicle with the bilayer is induced by adding a salt solution (e.g., NaCl or KCl) to make the solution hyperosmotic.

-

Electrophysiological Recording: The two chambers are connected to an amplifier via Ag/AgCl electrodes. A voltage-clamp amplifier is used to hold the voltage across the bilayer constant and record the picoampere-level currents that flow through the incorporated channel.

-

Data Analysis: The open and closed states of the channel are analyzed to determine parameters such as single-channel conductance, open probability (Po), and mean open and closed times. The effects of adding this compound to the cis chamber are then recorded and quantified.

Signaling Pathway: Direct SR Channel Activation

References

The Cardiotonic Effects of Sulmazole: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the cardiotonic agent Sulmazole. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the compound's mechanism of action, experimental evaluation, and quantitative effects on cardiovascular function. This document summarizes key preclinical and clinical findings, presents detailed experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Introduction to this compound

This compound (AR-L 115 BS) is a novel cardiotonic agent that emerged from early research as a promising therapeutic for heart failure. Its positive inotropic effects, coupled with vasodilator properties, offered a potential advantage over existing therapies. The early-stage research on this compound was characterized by a multi-faceted investigation into its mechanism of action, which was found to be distinct from that of cardiac glycosides or beta-adrenergic agonists. This guide will delve into the core findings of this foundational research.

Mechanism of Action

This compound exhibits a complex and multifaceted mechanism of action, contributing to its cardiotonic and vasodilatory effects. The primary mechanisms identified in early-stage research include:

-

Phosphodiesterase (PDE) Inhibition : this compound was identified as an inhibitor of phosphodiesterase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. However, studies indicated that only about 50% of its effect on cAMP accumulation could be attributed to PDE inhibition[1]. The stereoisomers of this compound were found to be equipotent in inhibiting cAMP and cGMP-phosphodiesterase in smooth muscle tissue, which explains their vasodilatory effects[2].

-

A1 Adenosine Receptor Antagonism : this compound acts as a competitive antagonist of A1 adenosine receptors[1]. This action contributes to the stimulation of adenylate cyclase activity, further increasing cAMP levels.

-

Inhibition of the Inhibitory Guanine Nucleotide-Regulatory Protein (Gi) : A significant portion of this compound's ability to increase cAMP is due to its functional blockade of the Gi protein[1]. By attenuating the inhibitory effect of Gi on adenylate cyclase, this compound promotes cAMP production.

-

Calcium Sensitization : A key component of this compound's positive inotropic effect is its ability to increase the sensitivity of cardiac myofibrils to calcium. This effect was found to be more pronounced with the (+)-stereoisomer of this compound, which correlated with its stronger inotropic activity compared to the (-)-isomer[2][3]. This calcium-sensitizing effect is a distinguishing feature from other inotropes that primarily increase intracellular calcium concentration.

The following diagram illustrates the signaling pathways influenced by this compound.

Quantitative Data on Cardiotonic Effects

The cardiotonic effects of this compound have been quantified in both preclinical and clinical studies. The following tables summarize key quantitative findings.

Table 1: Preclinical Data

| Parameter | Species/Model | Method | Result | Reference |

| A1 Adenosine Receptor Antagonism | Rat Adipocyte Membranes | Radioligand Binding Assay | EC50: 11 µM | [1] |

| PDE III and IV Inhibition | Human Ventricular Trabeculae | DEAE-Sepharose chromatography | Complete inhibition at concentrations for maximal positive inotropic effect | [4] |

| Calcium Sensitization | Skinned Myocardial Fibers | Force-pCa Relationship | Dose-dependent increase in calcium sensitivity with (+)-Sulmazole | [2][3] |

Table 2: Clinical Hemodynamic Effects of Intravenous this compound

| Parameter | Patient Population | Dosage | Baseline (Mean) | Post-Infusion (Mean) | % Change | p-value | Reference |

| Cardiac Index (L/min/m²) | Severe Heart Failure (NYHA IV) | 1-8 mg/min infusion over 150 min | 2.83 | 4.38 | +54.8% | <0.001 | [5] |

| Chronic Heart Failure | 0.5 mg/kg bolus + 1.4 mg/min infusion | 1.8 | 2.61 | +45% | <0.001 | [6] | |

| Low-Output State Post-Cardiac Surgery | 1.8 mg/min infusion for 60 min | <2.0 | Significant Increase | - | - | [7] | |

| Pulmonary Capillary Wedge Pressure (mmHg) | Severe Heart Failure (NYHA IV) | 1-8 mg/min infusion over 150 min | 22.0 | 9.0 | -59.1% | <0.001 | [5] |

| Chronic Heart Failure | 0.5 mg/kg bolus + 1.4 mg/min infusion | 26 | 17.68 | -32% | <0.001 | [6] | |

| Right Atrial Pressure (mmHg) | Severe Heart Failure (NYHA IV) | 1-8 mg/min infusion over 150 min | 9.5 | 1.5 | -84.2% | <0.001 | [5] |

| Chronic Heart Failure | 0.5 mg/kg bolus + 1.4 mg/min infusion | 13.7 | 6.71 | -51% | <0.005 | [6] | |

| Systemic Vascular Resistance | Chronic Heart Failure | 0.5 mg/kg bolus + 1.4 mg/min infusion | - | - | -32% | <0.001 | [6] |

| Low-Output State Post-Cardiac Surgery | 1.8 mg/min infusion for 60 min | - | Significant Decrease | - | - | [7] | |

| Heart Rate (beats/min) | Severe Heart Failure (NYHA IV) | 1-8 mg/min infusion over 150 min | 97 | 103 | +6.2% | <0.001 | [5] |

| Chronic Heart Failure | 0.5 mg/kg bolus + 1.4 mg/min infusion | No significant change | - | - | NS | [6] |

Table 3: Adverse Effects in Clinical Trials

| Adverse Effect | Patient Population | Incidence/Details | Reference |

| Yellow-colored vision | Severe Heart Failure (NYHA IV) | Reported as a side effect | [5] |

| Ventricular extrasystoles | Severe Heart Failure (NYHA IV) | Observed during infusion | [5] |

| Liver function disturbances | Severe Heart Failure (NYHA IV) | Possible this compound-induced | [5] |

| Nausea and vomiting | Refractory Heart Failure (Oral) | Dose-related | [8] |

| Worsening arrhythmias | Refractory Heart Failure (Oral) | Observed with long-term therapy | [8] |

| Mild thrombocytopenia | Severe Chronic Heart Failure | Observed during a 3-day infusion | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the early-stage research of this compound.

Phosphodiesterase (PDE) Activity Assay (Two-Step Radioassay)

This assay is used to determine the inhibitory effect of this compound on PDE activity.

Principle: The assay measures the conversion of radiolabeled cAMP to AMP by PDE. The resulting radiolabeled AMP is then converted to adenosine by snake venom nucleotidase, and the uncharged adenosine is separated from the charged, unhydrolyzed cAMP using an anion exchange resin. The radioactivity of the adenosine is then quantified.

Protocol:

-

Preparation of Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM dithiothreitol.

-

Substrate Solution: Assay buffer containing [³H]cAMP.

-

PDE Enzyme Preparation: Partially purified PDE isoenzymes from guinea-pig ventricles or other relevant tissue sources.

-

Stop Solution: 0.1 M HCl.

-

Snake Venom Nucleotidase: From Crotalus atrox, dissolved in water.

-

Anion Exchange Resin: Dowex 1x8-400, prepared as a slurry.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the PDE enzyme preparation with the assay buffer.

-

Add various concentrations of this compound (or vehicle control).

-

Pre-incubate for 10 minutes at 30°C.

-

Initiate the reaction by adding the [³H]cAMP substrate solution.

-

Incubate for a defined period (e.g., 10-30 minutes) at 30°C.

-

Stop the reaction by adding the stop solution.

-

Add snake venom nucleotidase and incubate for a further 10 minutes at 30°C to convert [³H]AMP to [³H]adenosine.

-

Add the Dowex resin slurry to the tubes and vortex to bind the unreacted [³H]cAMP.

-

Centrifuge the tubes to pellet the resin.

-

Transfer an aliquot of the supernatant (containing [³H]adenosine) to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of [³H]cAMP hydrolyzed based on the measured radioactivity.

-

Determine the IC50 value for this compound by plotting the percentage of PDE inhibition against the log concentration of this compound.

-

The following diagram illustrates the workflow for the PDE activity assay.

A1 Adenosine Receptor Radioligand Binding Assay

This assay is used to determine the affinity of this compound for the A1 adenosine receptor.

Principle: The assay measures the ability of this compound to compete with a radiolabeled ligand for binding to the A1 adenosine receptor in a membrane preparation.

Protocol:

-

Preparation of Reagents:

-

Membrane Preparation: Prepare membranes from a tissue source rich in A1 adenosine receptors (e.g., rat brain cortex or CHO cells expressing the human A1 receptor).

-

Radioligand: A high-affinity A1 adenosine receptor antagonist, such as [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4).

-

Non-specific Binding Control: A high concentration of a non-radiolabeled A1 adenosine receptor ligand (e.g., 10 µM theophylline).

-

-

Assay Procedure:

-

In a 96-well plate, add the membrane preparation, binding buffer, and various concentrations of this compound (or vehicle for total binding).

-

For non-specific binding wells, add the non-specific binding control.

-

Add the radioligand ([³H]DPCPX) to all wells.

-

Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Skinned Cardiac Fiber Assay for Calcium Sensitivity

This assay is used to directly measure the effect of this compound on the calcium sensitivity of the contractile apparatus of cardiomyocytes.

Principle: The cell membrane of cardiomyocytes is chemically removed ("skinned") with a detergent, allowing for direct control of the intracellular environment, including the calcium concentration. The force generated by the myofilaments at different calcium concentrations is measured.

Protocol:

-

Preparation of Skinned Fibers:

-

Isolate single ventricular myocytes or small trabeculae from a suitable cardiac tissue (e.g., guinea pig or rat ventricle).

-

Permeabilize the cell membrane by incubating the cells in a relaxing solution containing a mild detergent (e.g., 1% Triton X-100).

-

-

Experimental Setup:

-

Attach a single skinned cardiomyocyte or fiber bundle between a force transducer and a motor using a suitable adhesive.

-

The setup is placed on the stage of an inverted microscope to allow for visualization and measurement of sarcomere length.

-

-

Assay Procedure:

-

Bathe the fiber in a series of solutions with precisely buffered free calcium concentrations (pCa, where pCa = -log[Ca²⁺]). The solutions range from a relaxing solution (low calcium, e.g., pCa 9.0) to a maximally activating solution (high calcium, e.g., pCa 4.5).

-

At each pCa, measure the steady-state isometric force generated by the fiber.

-

Repeat the force-pCa measurements in the presence of various concentrations of this compound.

-

-

Data Analysis:

-

Normalize the force at each pCa to the maximum force generated at pCa 4.5.

-

Plot the normalized force against the pCa to generate a force-pCa curve.

-

Fit the data to the Hill equation to determine the pCa₅₀ (the pCa at which 50% of the maximum force is generated) and the Hill coefficient (n_H), which is an index of cooperativity.

-

A leftward shift in the force-pCa curve and an increase in the pCa₅₀ in the presence of this compound indicate an increase in calcium sensitivity.

-

The following diagram illustrates the logical relationship in a skinned fiber experiment.

Conclusion

The early-stage research on this compound revealed it to be a cardiotonic agent with a unique and complex mechanism of action. Its ability to increase cardiac contractility through a combination of phosphodiesterase inhibition, A1 adenosine receptor antagonism, Gi protein inhibition, and, most notably, calcium sensitization, set it apart from other inotropic agents of its time. The quantitative data from both preclinical and clinical studies demonstrated its efficacy in improving hemodynamic parameters in patients with heart failure. However, the observed side effects, including visual disturbances and proarrhythmic potential, highlighted the need for careful consideration of its therapeutic window and risk-benefit profile. This technical guide provides a comprehensive summary of the foundational research that characterized the cardiotonic effects of this compound, offering valuable insights for the ongoing development of novel cardiovascular therapies.

References

- 1. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay [bio-protocol.org]

- 3. Increase in calcium sensitivity of cardiac myofibrils contributes to the cardiotonic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of isomazole on force of contraction and phosphodiesterase isoenzymes I-IV in nonfailing and failing human hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cardiovascular effects of sulmazol administered intravenously to patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [this compound: a new positive inotropic agent] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand binding assays at human and rat A1 adenosine receptors [bio-protocol.org]

- 8. Clinical and hemodynamic observations on orally administered sulmazol (ARL115BS) in refractory heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hemodynamic and clinical response to three-day infusion of sulmazol (AR-L 115 BS) in severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of Sulmazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulmazole is a novel cardiotonic agent with a unique pharmacological profile, demonstrating positive inotropic effects through a dual mechanism of action. This document provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling pathways of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular research. All quantitative data is presented in structured tables, and key experimental methodologies are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's characteristics and mechanisms.

Chemical Structure and Identification

This compound, with the systematic IUPAC name 2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine, is a heterocyclic compound belonging to the imidazopyridine class.[1][2][3][4][5] Its chemical structure is characterized by a central imidazo[4,5-b]pyridine core substituted at the 2-position with a 2-methoxy-4-methylsulfinylphenyl group.

| Identifier | Value |

| IUPAC Name | 2-(2-methoxy-4-methylsulfinylphenyl)-1H-imidazo[4,5-b]pyridine[1] |

| CAS Number | 73384-60-8[1][2] |

| Molecular Formula | C14H13N3O2S[1][2][4] |

| Molecular Weight | 287.34 g/mol [1][2][4] |

| SMILES | COC1=C(C=CC(=C1)S(=O)C)C2=NC3=C(N2)C=CC=N3[1] |

| InChI Key | XMFCOYRWYYXZMY-UHFFFAOYSA-N[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for its development. The following table summarizes the key physicochemical data for this compound.

| Property | Value |

| Melting Point | 203-205 °C[5] |

| Solubility | Soluble in DMSO[1] |

| Appearance | Solid powder[1] |

| Percent Composition | C 58.52%, H 4.56%, N 14.62%, O 11.14%, S 11.16%[5] |

Pharmacological Properties and Mechanism of Action

This compound exhibits its cardiotonic effects through a dual mechanism of action, distinguishing it from other inotropic agents. It acts as both an A1 adenosine (B11128) receptor antagonist and a phosphodiesterase inhibitor .[4] This multifaceted activity leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately enhancing cardiac contractility.

A1 Adenosine Receptor Antagonism

This compound competitively inhibits the A1 adenosine receptor.[6] By blocking this receptor, it functionally antagonizes the inhibitory G-protein (Gi), which normally suppresses the activity of adenylyl cyclase.[4][6] This leads to an indirect activation of adenylyl cyclase and a subsequent increase in cAMP production.

Phosphodiesterase Inhibition

In addition to its receptor-mediated effects, this compound also directly inhibits phosphodiesterase (PDE) enzymes.[4] PDEs are responsible for the degradation of cAMP. By inhibiting these enzymes, this compound prevents the breakdown of cAMP, further contributing to its intracellular accumulation.

The synergistic effect of A1 adenosine receptor antagonism and phosphodiesterase inhibition results in a significant elevation of cAMP levels within cardiac myocytes. This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, including L-type calcium channels and phospholamban. The phosphorylation of these proteins leads to an increased influx of calcium into the cell and enhanced sarcoplasmic reticulum calcium cycling, respectively, resulting in a potent positive inotropic effect.

| Pharmacological Parameter | Description |

| Therapeutic Category | Cardiotonic agent[5] |

| Mechanism of Action | A1 adenosine receptor antagonist and phosphodiesterase inhibitor[4] |

Signaling Pathway

The following diagram illustrates the signaling pathway of this compound, detailing its dual mechanism of action.

References

Sulmazole: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulmazole (AR-L 115 BS) is a novel cardiotonic agent that has demonstrated significant positive inotropic and vasodilator effects. Its therapeutic potential, particularly in the context of heart failure, stems from a unique and multifaceted mechanism of action that distinguishes it from other agents in its class. This document provides an in-depth technical overview of this compound, summarizing its pharmacological profile, preclinical and clinical data, and detailed experimental methodologies for its characterization. The information is intended to serve as a comprehensive resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

Heart failure remains a leading cause of morbidity and mortality worldwide, necessitating the development of novel therapeutic strategies. Inotropic agents are a cornerstone of treatment for acute decompensated heart failure, aiming to improve cardiac contractility and output. This compound emerged as a promising candidate with a distinct pharmacological profile. Unlike traditional inotropes, this compound's effects are not solely reliant on a single mechanism, but rather a combination of actions on key signaling pathways involved in cardiac function. This whitepaper will delve into the core aspects of this compound's pharmacology, presenting available quantitative data, outlining experimental protocols for its study, and visualizing its complex mechanisms of action.

Mechanism of Action

This compound exerts its cardiotonic effects through a combination of three primary mechanisms, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and modulation of calcium dynamics.

Phosphodiesterase (PDE) Inhibition

This compound is a phosphodiesterase inhibitor, an action it shares with other cardiotonic agents like milrinone (B1677136) and amrinone.[1] By inhibiting PDE, this compound reduces the breakdown of cAMP, leading to its accumulation within cardiac myocytes. However, studies have indicated that PDE inhibition only accounts for approximately 50% of this compound's overall effect on cAMP levels.[2][3]

A1 Adenosine Receptor Antagonism

A key differentiator for this compound is its activity as a competitive antagonist of the A1 adenosine receptor.[2][3] Adenosine, acting through A1 receptors, is an inhibitory signaling molecule in the heart, coupled to the inhibitory G-protein (Gi). By blocking this receptor, this compound prevents the inhibitory effects of endogenous adenosine on adenylate cyclase, thereby promoting cAMP production.[2][3]

Functional Blockade of the Inhibitory G-Protein (Gi)

Beyond receptor antagonism, this compound functionally blocks the inhibitory G-protein, Gi, itself.[2][3] This direct inhibition of Gi further uncouples the inhibitory signaling pathway from adenylate cyclase, leading to a more robust stimulation of cAMP synthesis.[2][3] This dual action on the adenosine-Gi pathway is a significant contributor to this compound's positive inotropic effects.

The culmination of these actions is an increase in intracellular cAMP, which in turn activates protein kinase A (PKA). PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, leading to increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release, ultimately resulting in augmented myocardial contractility.

Signaling Pathway Diagram

References

Initial Clinical Findings on Sulmazole for Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial clinical findings for Sulmazole in the treatment of heart failure. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing quantitative data from early clinical trials, experimental protocols, and the molecular signaling pathways associated with this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from initial clinical trials of this compound in patients with heart failure. These studies, while foundational, involved small patient cohorts and should be interpreted within that context.

Table 1: Hemodynamic Effects of Intravenous this compound

| Parameter | Baseline (Mean ± SEM) | Post-Infusion (Mean ± SEM) | Percentage Change | p-value | Study (Number of Patients) |

| Cardiac Index (L/min/m²) | 2.0 ± 0.0 | 2.5 ± 0.0 | +25% | < 0.005 | [1] (n=10) |

| Cardiac Index (L/min/m²) | 1.9 ± 0.0 | 2.5 ± 0.0 | +31.6% | < 0.001 | [2][3] (n=7) |

| Cardiac Index (L/min/m²) | 2.83 ± 0.0 | 4.38 ± 0.0 | +54.8% | < 0.001 | [4] (n=10) |

| Pulmonary Wedge Pressure (mmHg) | 28 ± 0 | 19 ± 0 | -32.1% | < 0.001 | [1] (n=10) |

| Pulmonary Wedge Pressure (mmHg) | 30 ± 0 | 25 ± 0 | -16.7% | < 0.005 | [2][3] (n=7) |

| Pulmonary Capillary Wedge Pressure (mmHg) | 22.0 ± 0.0 | 9.0 ± 0.0 | -59.1% | < 0.001 | [4] (n=10) |

| Right Atrial Pressure (mmHg) | 7 ± 0 | 4 ± 0 | -42.9% | < 0.001 | [1] (n=10) |

| Right Atrial Pressure (mmHg) | 13 ± 0 | 10 ± 0 | -23.1% | < 0.01 | [2][3] (n=7) |

| Right Atrial Pressure (mmHg) | 9.5 ± 0.0 | 1.5 ± 0.0 | -84.2% | < 0.001 | [4] (n=10) |

| Heart Rate (beats/min) | 97 ± 0 | 103 ± 0 | +6.2% | < 0.001 | [4] (n=10) |

| Aortic Diastolic Pressure (mmHg) | 62.5 ± 0.0 | 52.5 ± 0.0 | -16% | < 0.001 | [4] (n=10) |

| Pulmonary Artery Diastolic Pressure (mmHg) | 25.0 ± 0.0 | 9.0 ± 0.0 | -64% | < 0.001 | [4] (n=10) |

| Pulmonary Artery Oxygen Saturation (%) | 53.0 ± 0.0 | 68.5 ± 0.0 | +29.2% | < 0.001 | [4] (n=10) |

| Oxygen Delivery (ml/min/m²) | 350 ± 0 | 443 ± 0 | +26.6% | < 0.005 | [1] (n=10) |

Table 2: Hemodynamic Effects of Oral this compound

| Parameter | Baseline (Mean ± SEM) | 1-hour Post-Administration (Mean ± SEM) | Percentage Change | p-value | Study (Number of Patients) |